molecular formula C18H20N2O5 B2535526 N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1105230-77-0

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2535526
CAS No.: 1105230-77-0
M. Wt: 344.367
InChI Key: NJKDZMSYJMDTPW-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide is unique due to its specific combination of ethoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-24-16-7-9-17(10-8-16)25-12-11-19-18(21)13-14-3-5-15(6-4-14)20(22)23/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDZMSYJMDTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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